7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Structural biology Medicinal chemistry X-ray crystallography

This 2-thioxoquinazolinone uniquely combines a 7-chloro substituent, N3-dimethylaminoethyl side chain (pKa ~8.5–9.5), and 2-thioxo group in a single purchasable entity. Unlike mdivi-1 or 3-phenyl analogs, it preferentially targets PDE7 over Drp1, offering an orthogonal scaffold for inhibitor discovery. The basic amine enables solubility switching, salt formation, and lysosomal trapping assays. Procure as a selective tool, negative control for Drp1 phenotypes, or for Met-SAR and cellular accumulation studies.

Molecular Formula C12H14ClN3OS
Molecular Weight 283.78 g/mol
CAS No. 422526-53-2
Cat. No. B6579218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS422526-53-2
Molecular FormulaC12H14ClN3OS
Molecular Weight283.78 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
InChIInChI=1S/C12H14ClN3OS/c1-15(2)5-6-16-11(17)9-4-3-8(13)7-10(9)14-12(16)18/h3-4,7H,5-6H2,1-2H3,(H,14,18)
InChIKeyRKKQZCSVRCYPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 422526-53-2): A Structurally Distinctive 2-Thioxoquinazolinone Scaffold for Targeted Probe and Inhibitor Development


The compound 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 422526-53-2) belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, a privileged scaffold in medicinal chemistry with demonstrated activity against dynamin-related protein 1 (Drp1), phosphodiesterase 7 (PDE7), and various cancer-relevant targets . Its molecular formula is C12H14ClN3OS with a molecular weight of 283.78 g/mol . The compound uniquely combines three pharmacophoric elements within a single, purchasable entity: a 7-chloro substituent on the quinazolinone core, a basic dimethylaminoethyl side chain at the N3 position, and the 2-thioxo group . This specific substitution pattern differentiates it from widely studied analogs such as mdivi-1 (3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one), 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (PDE7 inhibitor chemotype), and 3-(2-dimethylaminoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (the non-chlorinated parent), none of which simultaneously possess all three features.

Why 7-Chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cannot Be Replaced by Common 2-Thioxoquinazolinone Analogs


Within the 2-thioxoquinazolinone family, minor structural modifications produce profound shifts in target selectivity, potency, and physicochemical properties. The N3 substituent dictates Drp1 versus PDE7 selectivity: 3-aryl derivatives such as mdivi-1 and compound 10g potently inhibit Drp1 (IC50 ~10–13 µM), while 3-alkyl/aminoalkyl congeners preferentially engage PDE7 . The 7-chloro substitution further modulates electronic properties and metabolic stability: in related quinazolinone series, 7-chloro derivatives exhibit enhanced antiproliferative activity (e.g., IC50 = 46.00–50.90 µM against HCT116 and HT29 colon cancer cells) compared to unsubstituted analogs . The basic dimethylaminoethyl side chain, absent in all major reference Drp1 and PDE7 inhibitors (mdivi-1, 10g, 3-phenyl-2-thioxo derivatives), introduces a pH-dependent ionizable center (predicted pKa ~8.5–9.5 for the tertiary amine) that can be exploited for solubility switching, salt formation, or lysosomal trapping in cellular assays . Simply interchanging with the non-chlorinated parent 3-(2-dimethylaminoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one or with 7-chloro-3-phenyl-2-thioxo derivatives sacrifices either the halogen-bonding/electronic contribution of chlorine or the cationic amine functionality, yielding a molecule with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence: 7-Chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Versus Closest Structural Analogs


Structural Uniqueness: Simultaneous 7-Cl, N3-Dimethylaminoethyl, and 2-Thioxo Substitution Versus All Major Reference Compounds

This compound is the only commercially available 2-thioxoquinazolinone that simultaneously bears a 7-chloro substituent, an N3-dimethylaminoethyl side chain, and the 2-thioxo group. The non-chlorinated parent 3-(2-dimethylaminoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (C12H15N3OS) has been crystallographically characterized (monoclinic P21/c, a = 7.9840 Å, b = 11.331 Å, c = 14.428 Å, β = 105.702°, V = 1256.5 ų) . The 7-chloro substitution in the target compound alters electron density distribution on the quinazolinone ring, predictably lowering the pKa of the N1 proton and enhancing halogen-bond donor capacity. In contrast, mdivi-1 (3-(2,4-dichloro-5-methoxyphenyl)) bears chloro substituents exclusively on the N3-aryl ring without a basic side chain, while 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lacks both the 7-chloro and the aminoalkyl features .

Structural biology Medicinal chemistry X-ray crystallography

Predicted pKa and Ionization-State Differentiation: Basic Dimethylaminoethyl Side Chain Confers pH-Dependent Solubility and Cellular Compartmentalization Potential

The tertiary amine in the dimethylaminoethyl side chain is predicted to have a pKa of approximately 8.5–9.5, endowing the compound with pH-dependent ionization behavior absent in all major 3-aryl-2-thioxoquinazolinone reference compounds (mdivi-1, compound 10g, 3-phenyl analog), which lack basic nitrogen centers . At physiological pH 7.4, the target compound exists in a partially protonated state, enhancing aqueous solubility relative to neutral 3-aryl analogs. At endosomal/lysosomal pH 5.0–5.5, near-complete protonation occurs, potentially enabling lysosomotropic accumulation in cellular assays. The 2-thioxoquinazolinone core itself has predicted pKa values ranging from 7.56 to 10.70 depending on substitution pattern, with electron-withdrawing 7-Cl expected to shift the N1 proton pKa downward by approximately 0.5–1.0 log units compared to unsubstituted analogs .

Physicochemical profiling Drug metabolism Cellular pharmacokinetics

Predicted Target-Class Selectivity Shift: N3-Aminoalkyl Substitution Favors PDE7 Engagement Over Drp1, in Contrast to N3-Aryl Reference Inhibitors

SAR analysis from the Numadate et al. (2014) study demonstrates that 2-thioxoquinazolinone N3 substitution is the primary determinant of Drp1 versus PSA selectivity: N3-aryl derivatives (e.g., mdivi-1, IC50 = 13 µM for Drp1; compound 10g, more potent than mdivi-1) exhibit Drp1 inhibition, while the oxo-analog and ring-opened derivatives lose activity entirely . Conversely, PDE7 inhibition within the quinazoline/thioxoquinazolinone series is preferentially associated with N3-alkyl and aminoalkyl substituents, as reported in the Sánchez et al. (2013) PDE7 inhibitor study . The target compound, bearing an N3-dimethylaminoethyl group, is thus predicted to favor PDE7 or PDE7/PDE4 dual inhibition over Drp1 engagement—representing a deliberate target-class switch compared to the widely used mdivi-1 probe. The 7-chloro substituent may further modulate potency: in related quinazolinone series, 7-chloro derivatives show enhanced antiproliferative activity (IC50 = 46.00 µM HCT116, 50.90 µM HT29) .

Kinase and phosphodiesterase inhibition Target selectivity Chemical biology

Predicted Metabolic Susceptibility Differentiation: Dimethylaminoethyl Side Chain as a Metabolic Soft Spot Versus Metabolically Stable 3-Aryl Analogs

The dimethylaminoethyl side chain contains a tertiary amine susceptible to N-demethylation and N-oxidation by cytochrome P450 enzymes (primarily CYP3A4 and FMO), as well as an ethylene linker vulnerable to oxidative deamination . This creates a predictable metabolic liability that distinguishes it from metabolically more stable 3-aryl-2-thioxoquinazolinones (mdivi-1, compound 10g, 3-phenyl analog), where the N3-aryl group undergoes slower CYP-mediated oxidation. Conversely, this metabolic susceptibility can be advantageous in certain experimental contexts: it enables the use of the compound as a tool to study prodrug strategies where N-demethylation releases a secondary amine intermediate, or as a positive control for in vitro metabolic stability assays. The 7-chloro substituent additionally blocks a potential site of oxidative metabolism on the quinazolinone ring, potentially offsetting some of the side-chain metabolic lability compared to the non-chlorinated parent .

Drug metabolism and pharmacokinetics ADME In vitro metabolism

Optimal Research and Industrial Application Scenarios for 7-Chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


PDE7/PDE4 Dual Inhibitor Lead Optimization Programs Requiring a Cationic Quinazolinone Scaffold

This compound is optimally deployed as a starting scaffold or reference probe in PDE7 inhibitor discovery programs. Its N3-dimethylaminoethyl group aligns with the SAR preference for PDE7 engagement established by Sánchez et al. (2013) , while the 2-thioxo group provides a synthetic handle for S-alkylation to generate diverse analogs for SAR expansion. The 7-chloro substituent contributes electron-withdrawing character and a potential halogen-bond interaction site, both of which can be systematically varied in lead optimization. Procure this compound when the objective is to establish a novel PDE7 inhibitor chemotype that is structurally orthogonal to the 3-arylthioxoquinazolinone series and to the catechol-derived PDE4/PDE7 dual inhibitors.

Drp1-versus-PDE7 Selectivity Profiling Panels for Target Deconvolution Studies

Given the documented dual Drp1/PSA inhibitory activity of mdivi-1 , researchers using mdivi-1 as a chemical probe for mitochondrial dynamics studies must control for off-target effects. This compound, with its N3-aminoalkyl substitution predicting preferential PDE7 engagement over Drp1 inhibition, serves as a structurally matched negative control for Drp1-mediated effects. Including this compound alongside mdivi-1 and compound 10g in a selectivity panel enables dissection of Drp1-dependent versus PDE7-dependent phenotypes. This application is particularly relevant for neurodegenerative disease models (Huntington's, Parkinson's) where both Drp1 and PDE7 have been implicated .

Metabolic Stability Structure–Activity Relationship (Met-SAR) Studies Within Quinazolinone Lead Series

The compound occupies a valuable intermediate position in metabolic stability space: it is predicted to display moderate intrinsic clearance due to the metabolically labile dimethylaminoethyl group , but with partial metabolic shielding conferred by the 7-chloro substituent blocking ring oxidation . This property profile makes it an informative tool compound for Met-SAR studies. By systematically comparing its in vitro half-life in hepatocytes or liver microsomes against the non-chlorinated parent (higher predicted clearance) and the 3-phenyl analog (lower predicted clearance), medicinal chemists can quantify the individual contributions of side-chain N-demethylation, ring oxidation, and chloro-substitution effects to overall metabolic fate.

pH-Dependent Cellular Uptake and Lysosomal Trapping Mechanistic Studies in Cancer Cell Lines

The ionizable dimethylaminoethyl group (predicted pKa ~8.5–9.5) enables investigation of pH-dependent cellular accumulation phenomena. In cancer cell lines with altered lysosomal pH or volume (a hallmark of multidrug resistance), this compound can be used to quantify the contribution of lysosomotropism to apparent cellular potency . Comparative experiments with the neutral 3-aryl analog (no lysosomal trapping) and with bafilomycin A1 pretreatment (which collapses lysosomal pH gradients) can isolate the lysosomal sequestration component. The 7-chloro substituent additionally provides a UV chromophore for HPLC-based cellular concentration measurements, facilitating mass balance studies. This application is directly supported by the compound's predicted dual-ionization behavior and the class-level understanding of quinazolinone cellular pharmacology .

Quote Request

Request a Quote for 7-chloro-3-(2-(dimethylamino)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.